(4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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Overview
Description
(4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modifications: Introduction of methoxy and trimethoxy groups can be done through methylation reactions using reagents like methyl iodide in the presence of a base.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity. This can involve binding to the active site or allosteric sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound of many derivatives.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
What sets (4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties.
Properties
Molecular Formula |
C28H31NO7 |
---|---|
Molecular Weight |
493.5g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO7/c1-16-24(28(31)36-15-17-9-11-19(32-2)12-10-17)25(26-20(29-16)7-6-8-21(26)30)18-13-22(33-3)27(35-5)23(14-18)34-4/h9-14,25,29H,6-8,15H2,1-5H3 |
InChI Key |
IIQXMUPDYNIFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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